Dieckol Dieckol Dieckol is a phlorotannin isolated from a brown alga Ecklonia cava which exhibits antioxidant, hepatoprotective and anticoagulant activities. It has a role as a metabolite, a radical scavenger, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, a hepatoprotective agent and an anticoagulant. It is a phlorotannin, an aromatic ether and an oxacycle. It is functionally related to a phloroglucinol.
Dieckol is a natural product found in Eisenia bicyclis and Ecklonia cava with data available.
Brand Name: Vulcanchem
CAS No.: 88095-77-6
VCID: VC21335883
InChI: InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H
SMILES: C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O
Molecular Formula: C36H22O18
Molecular Weight: 742.5 g/mol

Dieckol

CAS No.: 88095-77-6

Cat. No.: VC21335883

Molecular Formula: C36H22O18

Molecular Weight: 742.5 g/mol

* For research use only. Not for human or veterinary use.

Dieckol - 88095-77-6

CAS No. 88095-77-6
Molecular Formula C36H22O18
Molecular Weight 742.5 g/mol
IUPAC Name 4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol
Standard InChI InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H
Standard InChI Key DRZQFGYIIYNNEC-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O
Canonical SMILES C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O

Extraction and Isolation Methods

Conventional Extraction Methods

The extraction of dieckol from brown algae typically involves the use of organic solvents to isolate the compound from the algal biomass. Traditional extraction methods often employ solvents such as ethanol, methanol, or acetone, which can effectively dissolve and extract phlorotannins from the algal material .

Advanced Techniques for Enhanced Yield

Recent research has focused on optimizing the extraction conditions to maximize dieckol yield from brown algae. A study on Ecklonia cava employed a central composite rotatable design (CCRD) with three variables affecting dieckol recovery: ethanol concentration, extraction time, and solvent-to-solid ratio . This approach allowed researchers to systematically investigate the influence of these parameters on dieckol extraction efficiency.

The optimization process utilized statistical methods such as Analysis of Variance (ANOVA) to develop and validate empirical models for predicting dieckol yield based on extraction conditions. The research determined that ethanol concentration and extraction time had significant effects on dieckol yield, as indicated by their low p-values in the statistical analysis .

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is commonly employed for the identification and quantification of dieckol in extracts. In one study, HPLC analysis was performed using an INNO column C18 with a variable wavelength detector at 230 nm . This analytical approach allowed for precise determination of dieckol concentration in the extracts.

The following table summarizes the HPLC conditions commonly used for dieckol analysis:

ParameterCondition
ColumnINNO column C18 (5 μm, 4.6 mm × 250 mm)
DetectorVariable wavelength detector at 230 nm
Mobile PhaseA: 0.1vol% TFA in water, B: 0.1vol% TFA in acetonitrile
Flow Rate1.0 mL/min
Gradient ElutionStart: 90% A, 10% B; 40 min: 60% A, 40% B; 55 min: 90% A, 10% B
Injection Volume5 μL

Biological Activities

Antioxidant Properties

Dieckol exhibits potent antioxidant activity, primarily attributed to its numerous hydroxyl groups that can neutralize free radicals and reactive oxygen species. The antioxidant properties of dieckol make it a potential candidate for preventing oxidative stress-related conditions and for use in functional foods and nutraceuticals.

Studies have demonstrated that dieckol can scavenge various free radicals, including superoxide and hydroxyl radicals. The antioxidant capacity of dieckol is comparable to or even higher than that of some conventional antioxidants, highlighting its potential as a natural antioxidant compound.

Anti-inflammatory Effects

Dieckol has shown significant anti-inflammatory activities in various experimental models. A study on lipopolysaccharide (LPS)-stimulated murine macrophages revealed that dieckol (at concentrations of 12.5-50 μM) inhibited nitric oxide production and attenuated the expression of inducible nitric oxide synthase (iNOS) . Additionally, dieckol reduced the expression of phosphorylated PI3K, Akt, IKK-α/β, IκB-α, and nuclear NF-κBp65, as well as NF-κB transcriptional activity in these cells .

One of the key mechanisms underlying the anti-inflammatory effects of dieckol is its ability to upregulate hemeoxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. Research has confirmed that this upregulation partly mediates the anti-inflammatory effect of dieckol in murine macrophages .

Another study on microglial cells demonstrated that dieckol suppresses LPS-induced production of nitric oxide and prostaglandin E2, as well as the expression of iNOS and cyclooxygenase-2 (COX-2) . These findings further support the potential of dieckol as a therapeutic agent for inflammatory conditions.

Anti-cancer Properties

Dieckol has demonstrated promising anti-cancer activities across various cancer cell lines, particularly in hepatocellular carcinoma. A study on human hepatocellular carcinoma (HCC) Hep3B cells revealed that dieckol induces apoptosis in these cells in a dose-dependent manner .

The apoptotic effect of dieckol on cancer cells involves multiple mechanisms. Immunoblotting analysis showed that dieckol treatment increased the expression levels of cleaved caspases-3, 7, 8, and 9, as well as cleaved poly(ADP-ribose) polymerase (PARP) . Additionally, dieckol increased the permeability of mitochondrial membranes and promoted the release of cytochrome c from mitochondria into the cytosol, along with the apoptosis-inducing factor .

Furthermore, dieckol induced increased expression of truncated Bid and Bim, proteins involved in the apoptotic pathway. These findings indicate that dieckol induces apoptosis via the activation of both death receptor and mitochondrial-dependent pathways in HCC cells .

Neuroprotective Effects

Research suggests that dieckol may possess neuroprotective properties, potentially aiding in preventing or managing neurodegenerative diseases. This effect might be attributed to its antioxidant and anti-inflammatory activities, which can protect neuronal cells from oxidative stress and inflammation-induced damage.

A study on murine BV2 microglial cells, which are central to neuroinflammatory processes, demonstrated that dieckol suppresses the LPS-induced inflammatory response in these cells . By inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandin E2, dieckol may help reduce neuroinflammation, a common factor in many neurodegenerative conditions.

Antiviral Activities

Dieckol has shown potential as an antiviral agent, particularly against certain coronaviruses. Research has demonstrated that dieckol can inhibit the SARS-CoV 3CL protease, an enzyme crucial for viral replication. The inhibitory mechanism involves strong hydrogen bonding with the catalytic dyad of the enzyme, highlighting dieckol's potential as a therapeutic agent against viral infections.

Molecular Mechanisms of Action

Apoptosis Induction

Dieckol induces apoptosis in cancer cells through multiple pathways. In human hepatocellular carcinoma Hep3B cells, dieckol activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways .

The extrinsic pathway activation is evidenced by increased expression of cleaved caspase-8, while the intrinsic pathway involvement is demonstrated by increased mitochondrial membrane permeability, release of cytochrome c and apoptosis-inducing factor from mitochondria to the cytosol, and activation of caspase-9 .

Dieckol also increases the expression of truncated Bid and Bim, proteins that play crucial roles in connecting the extrinsic and intrinsic apoptotic pathways. Activation of these pathways ultimately leads to the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase, resulting in apoptotic cell death .

Effects on Signaling Pathways

Dieckol modulates various signaling pathways involved in inflammation and cell survival. In LPS-stimulated murine macrophages, dieckol inhibits the phosphorylation of PI3K and Akt, key components of the PI3K/Akt signaling pathway that regulates cell survival, proliferation, and inflammatory responses .

Additionally, dieckol attenuates the activation of the NF-κB pathway by reducing the phosphorylation of IKK-α/β and IκB-α, and preventing the nuclear translocation and activation of NF-κBp65 . The NF-κB pathway plays a central role in regulating inflammatory responses, and its inhibition contributes to the anti-inflammatory effects of dieckol.

Enzyme Inhibition

Dieckol exhibits inhibitory effects on various enzymes involved in inflammation and viral replication. In microglial cells, dieckol suppresses the expression and activity of inducible nitric oxide synthase and cyclooxygenase-2, enzymes responsible for the production of nitric oxide and prostaglandin E2, respectively .

In the context of antiviral activity, dieckol inhibits the SARS-CoV 3CL protease through strong hydrogen bonding with the catalytic dyad of the enzyme. This inhibition can potentially interfere with viral replication, highlighting dieckol's potential as an antiviral agent.

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